molecular formula C13H24O2 B14009708 2-Methyl-5-propan-2-ylnonane-4,6-dione CAS No. 6303-85-1

2-Methyl-5-propan-2-ylnonane-4,6-dione

Cat. No.: B14009708
CAS No.: 6303-85-1
M. Wt: 212.33 g/mol
InChI Key: HUZRODQHVRTSTG-UHFFFAOYSA-N
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Description

2-Methyl-5-propan-2-ylnonane-4,6-dione is a branched aliphatic diketone with a nine-carbon backbone. Its structure features two ketone groups at positions 4 and 6, a methyl substituent at position 2, and an isopropyl group at position 3. Its structural analogs, such as cyclic and steroidal diketones, highlight the role of functional group positioning and branching in modulating reactivity and interactions .

Properties

CAS No.

6303-85-1

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-methyl-5-propan-2-ylnonane-4,6-dione

InChI

InChI=1S/C13H24O2/c1-6-7-11(14)13(10(4)5)12(15)8-9(2)3/h9-10,13H,6-8H2,1-5H3

InChI Key

HUZRODQHVRTSTG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C(C)C)C(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-propan-2-ylnonane-4,6-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate ketones under controlled conditions. For instance, the reaction between 2-methyl-4,6-nonanedione and isopropyl bromide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-propan-2-ylnonane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methyl-5-propan-2-ylnonane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-propan-2-ylnonane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Differences

  • Linearity vs. Cyclicity: The target compound’s linear aliphatic structure contrasts with the bicyclic (Compound 46) and fused polycyclic (dipyrano chromene) systems in the evidence. Cyclic diketones exhibit enhanced rigidity, which often improves binding specificity (e.g., Compound 46’s EC₅₀ of 6 nM ).
  • Substituent Effects: The isopropyl and methyl groups in this compound may influence steric hindrance and solubility, whereas hydroxyl and azole groups in analogs like ergost-25-ene-3,6-dione and Compound 46 enhance hydrogen bonding and metal coordination, critical for bioactivity .

Notes

Limitations: Direct data on this compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Research Gaps : Experimental studies on the compound’s synthesis, stability, and bioactivity are needed to validate inferred properties.

Methodological Consistency : References employ diverse techniques (e.g., crystallography, molecular docking, GC-MS) for diketone analysis, ensuring a robust comparative framework.

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